2-Butylzinc bromide

Negishi Cross-Coupling Palladium Catalysis C-C Bond Formation

Generic n-butylzinc bromide cannot install a branched sec-butyl group-it leads to isomerization and β-hydride elimination, drastically lowering yields. 2-Butylzinc bromide (sec-butylzinc bromide) is the precise solution for Negishi cross-coupling. - **Stereochemical fidelity**: >500:1 branched-to-linear ratio in Pd/Ni-catalyzed couplings (CPhos ligand) - **Medicinal chemistry**: Reliable sec-butyl installation on aryl/heteroaryl halides for SAR campaigns - **Process R&D**: Room-temperature Pd-NHC catalysis enables energy-efficient, high-yield agrochemical synthesis

Molecular Formula C4H9BrZn
Molecular Weight 202.4 g/mol
Cat. No. B12061327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylzinc bromide
Molecular FormulaC4H9BrZn
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCC[CH-]C.[Zn+]Br
InChIInChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyDATGUFISTUEOBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butylzinc Bromide: Baseline Profile


2-Butylzinc bromide (sec-butylzinc bromide, CAS 171860-66-5 or 92273-73-9) is an air- and moisture-sensitive secondary alkylzinc halide . As a member of the broader organozinc reagent class, it is a foundational building block in transition-metal-catalyzed cross-coupling reactions . Its fundamental role is to act as a nucleophile in reactions like the Negishi coupling, enabling the formation of new carbon-carbon bonds . It is most commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) for ease of handling and to moderate its inherent pyrophoric nature, with a density of 0.968 g/mL at 25 °C .

Negishi cross-coupling: Pd, Ni, or NHC catalysis
Nucleophilic sec-butyl source for branched alkyl installation
Supplied as 0.5 M in THF for controlled handling

2-Butylzinc Bromide: Why Substitutes Fail


Procuring a generic alkylzinc reagent, such as n-butylzinc bromide, as a substitute for 2-butylzinc bromide introduces unacceptable risk of synthetic failure due to fundamental differences in reactivity. Unlike primary alkylzinc halides, secondary organozinc reagents like 2-butylzinc bromide are uniquely susceptible to isomerization and β-hydride elimination pathways during cross-coupling [1]. These side reactions, which are heavily influenced by the steric environment of the alkyl group, can lead to a complex mixture of undesired linear and branched products, drastically lowering the yield and purity of the target molecule. Therefore, while n-butylzinc bromide may be suitable for installing a straight-chain butyl group [2], it is chemically incapable of delivering the specific, chiral or branched secondary butyl fragment that defines the utility of 2-butylzinc bromide. The quantitative evidence below underscores why this structural nuance is not a trivial detail but a critical determinant of experimental outcome, directly impacting the decision-making process for scientific procurement.

Isomerization and β-hydride elimination
Secondary alkylzincs may undergo competing pathways leading to mixed linear and branched products, unlike primary analogs.
Structural mismatch with n-butylzinc
n-Butylzinc installs a linear chain, not the branched sec-butyl fragment required for chirality or steric profile.
Reactivity profile not transferable
Cross-coupling yields and selectivity optimized for secondary reagents may not be achieved with primary alkylzinc alternatives.

2-Butylzinc Bromide: Comparative Performance


Reactivity vs. n-Butylzinc in Pd-NHC Coupling

In a study on the room-temperature Negishi cross-coupling of unactivated alkyl bromides using a Pd/N-heterocyclic carbene (NHC) catalyst, a direct comparison of organozinc reagent reactivity was conducted. The results demonstrate that secondary alkylzinc halides, including the 2-butylzinc bromide class, are highly effective nucleophiles in this system. While primary n-butylzinc bromide provided coupling yields in the range of 75-85% with 1-bromo-3-phenylpropane under optimized conditions [1], the same catalytic system was also found to successfully cross-couple β-substituted alkyl bromides and alkylzinc halides, indicating the viability of secondary reagents like 2-butylzinc bromide for more sterically demanding transformations [1]. This highlights that 2-butylzinc bromide is not a less reactive alternative but a complementary reagent essential for installing secondary alkyl motifs.

Pd-NHC Coupling
Reported class-level
Sec-butylzinc class: viable n-Butylzinc: 75–85% yield baseline
Supports branched alkyl installation utility
Yield for sec-butylzinc inferred from class reactivity
Negishi Cross-Coupling Palladium Catalysis C-C Bond Formation

Ni-Catalyzed Negishi: Isomerization Control

A general Ni-catalyzed process was developed specifically to address the intrinsic challenges of cross-coupling secondary alkylzinc halides with aryl iodides, a reaction historically plagued by isomerization and β-hydride elimination [1]. Using bidentate and tridentate nitrogen-based ligands, particularly terpyridine derivatives, the system achieved exceptionally high selectivity for the desired branched product over the isomerized linear byproduct. For secondary alkylzinc reagents analogous to 2-butylzinc bromide, selectivities exceeding 500:1 (branched:linear) were observed [1]. The addition of LiBF₄ was crucial for further improving both isomeric retention and yield for challenging substrates [1].

Isomerization Control
Class-level inference
>500:1 (branched:linear)
Reported high regiochemical control
Requires Ni/terpyridine catalyst system
Negishi Cross-Coupling Nickel Catalysis Stereoselectivity

Pd-Catalyzed Aryl Bromide Cross-Coupling

A complementary Pd-catalyzed system using the biarylphosphine ligand CPhos was developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated chlorides [1]. This method is also designed to suppress β-hydride elimination. Comparative studies showed that CPhos was superior to other ligands like SPhos, RuPhos, and XPhos in terms of both yield and selectivity for the branched (secondary) product [1]. The reactions were conducted at ambient temperature and tolerated a broad range of functional groups, making it a powerful tool for installing secondary alkyl groups like the sec-butyl moiety from 2-butylzinc bromide.

Ligand Comparison
Class-level inference
CPhos: preferred for selectivity SPhos, RuPhos, XPhos: lower performance
Ligand-dependent selectivity reported
Ambient temperature Pd-catalyzed
Negishi Coupling Palladium Catalysis Phosphine Ligands

Direct Oxidative Addition Synthesis

A foundational method for the preparation of secondary and tertiary alkylzinc bromides, including 2-butylzinc bromide, involves the direct oxidative addition of highly reactive "Rieke zinc" to the corresponding alkyl bromide [1]. This process generates the desired secondary alkylzinc bromide in high yield [1]. The resulting organozinc reagents, such as 2-butylzinc bromide, have been demonstrated to be highly versatile and undergo efficient copper-catalyzed conjugate addition, cross-coupling with acid chlorides, and carbocupration to activated alkynes [1].

Synthetic Versatility
Class-level inference
Rieke zinc method: high-yield sec-butylzinc; applicable to Cu-catalyzed conjugate addition, acid chloride coupling, carbocupration
Broad synthetic utility beyond Negishi
Direct formation from alkyl bromide
Organozinc Synthesis Rieke Zinc Copper Catalysis

Density-Based Identity Verification

For procurement and quality control purposes, the density of the commercial 0.5 M THF solution serves as a simple yet definitive physicochemical discriminator between 2-butylzinc bromide and its linear isomer, n-butylzinc bromide. Vendor datasheets consistently report a density of 0.968 g/mL at 25 °C for sec-butylzinc bromide (2-butylzinc bromide) solution , while n-butylzinc bromide solution has a lower reported density of 0.958 g/mL under identical conditions . This 0.01 g/mL difference provides a rapid, quantitative identity check upon receipt.

Identity Check
Direct comparison
0.968 g/mL (sec-butylzinc) vs 0.958 g/mL (n-butylzinc)
Rapid receipt identity confirmation
0.5 M in THF at 25 °C
Quality Control Reagent Identity Physicochemical Properties

2-Butylzinc Bromide: Critical Applications


Chiral Pharmaceutical Intermediate Synthesis

In the synthesis of chiral pharmaceutical intermediates, the stereochemical integrity of a sec-butyl group is non-negotiable. 2-Butylzinc bromide is the reagent of choice for installing this fragment while preserving chirality. The Ni- and Pd-catalyzed systems described in Section 3 demonstrate the capacity to couple secondary alkylzinc reagents with aryl halides while maintaining a >500:1 branched-to-linear product ratio [1] and utilizing ligands like CPhos to achieve excellent selectivity [2]. This ensures that the costly, stereochemically defined sec-butyl group is incorporated without racemization or isomerization into a mixture of products, a failure mode that would render a batch unusable.

SAR Library Diversification

In medicinal chemistry SAR campaigns, the ability to reliably and diversely functionalize a core scaffold is key. 2-Butylzinc bromide serves as a critical diversification agent for introducing a branched, lipophilic sec-butyl moiety onto a common aryl or heteroaryl halide intermediate. The robust and high-yielding cross-coupling protocols validated for secondary alkylzinc halides [1] [2] [3] ensure that this specific transformation proceeds reliably across a library of diverse substrates, generating pure, well-defined analogs for biological testing and reducing the need for time-consuming purification of complex isomeric mixtures.

Agrochemical Process Development

The large-scale synthesis of agrochemicals demands robust, high-yielding, and selective reactions. 2-Butylzinc bromide is a key reagent for installing the sec-butyl group, a common motif in certain herbicides and fungicides. The ability to use established Pd-NHC catalyst systems for room-temperature cross-coupling [3] offers an industrially attractive, energy-efficient process. Furthermore, the high selectivity achieved with Ni-catalysis [1] minimizes the formation of unwanted byproducts, which directly translates to higher product yield, simpler purification workflows, and reduced waste generation in a manufacturing setting.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Stereochemical retention of sec-butyl group
High branched-to-linear selectivity under appropriate catalysis
SAR library diversification
Reliable sec-butyl installation across diverse substrates
Consistent cross-coupling yields and branched selectivity
Agrochemical process development
Scalable, high-yielding sec-butyl incorporation
Efficient room-temperature protocols and minimized byproduct formation
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